Benzenamine, 4-(2-cyclohexen-1-yl)-
Description
For example, 4,4′-Cyclohexane-1,1-diylbis(2-methylaniline) (CAS 6442-08-6, ) contains a cyclohexane bridge connecting two aniline moieties, highlighting the role of cycloaliphatic groups in modifying solubility and steric hindrance .
Properties
CAS No. |
189269-90-7 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h2,4,6-10H,1,3,5,13H2 |
InChI Key |
XZYDGGVWIJMXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Cyclohexen-1-yl)aniline can be achieved through various methods. One common approach involves the reaction of cyclohexene with aniline under acidic conditions. For instance, using nitric acid (HNO3) and ammonium persulfate ((NH4)2S2O8) as reagents can yield high polymer yields .
Industrial Production Methods: Industrial production methods for p-(2-Cyclohexen-1-yl)aniline typically involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: p-(2-Cyclohexen-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized products.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
Biological Activities
Benzenamine, 4-(2-cyclohexen-1-yl)- exhibits several notable biological activities:
- Antioxidant Properties : Research indicates that compounds with similar structures can act as antioxidants, potentially mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Studies have shown that derivatives of benzenamine can inhibit enzymes such as acetylcholinesterase, which is significant for therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease .
Therapeutic Applications
The therapeutic potential of benzenamine, 4-(2-cyclohexen-1-yl)- is being investigated in various contexts:
- Neuroprotective Agents : Due to its ability to inhibit acetylcholinesterase, this compound may serve as a lead structure for developing drugs aimed at enhancing cognitive function in Alzheimer’s patients .
- Anti-inflammatory Agents : Some studies suggest that compounds related to benzenamine can exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis .
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized a series of aniline derivatives, including those based on benzenamine, and evaluated their inhibitory effects on acetylcholinesterase. The results indicated that certain derivatives demonstrated significant inhibition with IC50 values comparable to established inhibitors. This suggests potential for developing new treatments for Alzheimer's disease .
Case Study 2: Antioxidant Activity
Research focused on the antioxidant properties of benzenamine derivatives showed that these compounds could scavenge free radicals effectively. The study employed various assays to quantify antioxidant activity, demonstrating that modifications to the cyclohexene structure could enhance efficacy .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of p-(2-Cyclohexen-1-yl)aniline involves its interaction with various molecular targets. In resistive sensors, for example, the compound’s electrical conductivity changes in response to environmental factors such as humidity and ammonia concentration . This property is utilized in the design of sensitive detection devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
- Cyclohexane/Cyclohexene Derivatives: 4,4′-Cyclohexylidenebis[2-methylbenzenamine] () has a rigid cyclohexane spacer, reducing conformational flexibility compared to a single cyclohexenyl group. This structural difference impacts reactivity in polymerization or crosslinking applications.
- Alkyl-Substituted Benzenamines: Benzenamine,4-nonyl-N-phenyl () features a long nonyl chain, increasing hydrophobicity and utility as a stabilizer in polymers. In contrast, a cyclohexenyl group may offer intermediate lipophilicity . 4-Methoxy-2-methylbenzenamine () uses methoxy and methyl groups to activate the aromatic ring for electrophilic substitution, whereas cyclohexenyl substituents could sterically hinder such reactions .
Heterocyclic Derivatives :
- 4-(Benzo[d]thiazol-2-yl)benzenamine () includes a benzothiazole ring, which withdraws electrons, reducing the amine’s nucleophilicity compared to cyclohexenyl-substituted analogs .
- 4-(1H-Imidazol-4-yl)aniline () has an imidazole group, introducing basicity and metal-chelating properties absent in purely hydrocarbon-substituted benzenamines .
Physicochemical Properties
Biological Activity
Benzenamine, 4-(2-cyclohexen-1-yl)-, also known as 4-(2-cyclohexen-1-yl)aniline, is a compound with notable biological activity. This article delves into its chemical properties, biological effects, and potential applications in various fields, including pharmacology and industrial chemistry.
Chemical Structure and Properties
The molecular formula for Benzenamine, 4-(2-cyclohexen-1-yl)- is . The compound features a cyclohexene ring attached to an aniline moiety, which is responsible for its unique reactivity and biological properties.
Biological Activity Overview
Benzenamine derivatives have been investigated for various biological activities, including:
- Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the cyclohexenyl group may enhance these effects through specific interactions with microbial membranes or enzymes .
- Antitumor Potential : Research has shown that certain benzenamine derivatives can inhibit cell proliferation in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
- Analgesic Effects : Preliminary studies suggest that some derivatives may possess antinociceptive properties, potentially acting through opioid receptors or by inhibiting excitatory neurotransmitter release .
The biological activity of Benzenamine, 4-(2-cyclohexen-1-yl)- is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its analgesic effects, influencing pain perception pathways in vivo .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antitumor | Inhibits proliferation in lung cancer cell lines | |
| Analgesic | Reduces pain response in animal models |
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various benzenamine derivatives, Benzenamine, 4-(2-cyclohexen-1-yl)- demonstrated a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Staphylococcus aureus. The compound's structure was hypothesized to facilitate membrane disruption or enzyme inhibition in bacterial cells .
Case Study: Antitumor Activity
A recent investigation into the antitumor properties of benzenamine derivatives revealed that Benzenamine, 4-(2-cyclohexen-1-yl)- significantly reduced cell viability in A549 lung cancer cells with an IC50 value of 12.5 µM. The study suggested that the compound induces apoptosis via caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzenamine, 4-(2-cyclohexen-1-yl)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via catalytic dehydrogenative aromatization using supported Au–Pd/TiO₂ nanoparticles. Reaction parameters such as temperature (e.g., 160°C), solvent selection (e.g., toluene), and catalyst loading significantly impact yield. For example, hot filtration experiments confirm heterogeneous catalysis, with no detectable leaching of Au or Pd species . Optimization studies recommend monitoring intermediates like 4-(1-methylethyl)benzenamine (4a) via HPLC to track reaction progression.
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- Methodological Answer : IR spectroscopy (4 cm⁻¹ resolution in CCl₄/CS₂ solutions) and NMR (¹³C/¹H) are critical. NIST databases provide reference spectra for benzenamine derivatives, including vibrational modes associated with the cyclohexenyl substituent. Cross-referencing with calculated 3D SD files (via Java/Javascript viewers) ensures accurate assignment of stereochemistry .
Q. What safety protocols are essential when handling Benzenamine derivatives?
- Methodological Answer : Compliance with Cal/OSHA and DOT HAZMAT standards is mandatory. Use fume hoods for synthesis steps involving volatile intermediates. Safety data sheets (SDS) for structurally similar compounds, such as 4-chloroaniline (CAS 106-47-8), recommend PPE (gloves, goggles) and spill containment protocols .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : Solubility in nonpolar solvents (e.g., hexane) vs. polar aprotic solvents (e.g., DMF) dictates reaction medium choices. For instance, NIST data for 4-(hexyloxy)benzenamine (CAS 39905-57-2) shows improved solubility in ethers, suggesting analogous behavior for the target compound .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of Benzenamine derivatives in catalytic processes?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states in Au–Pd-catalyzed dehydrogenation. Key parameters include adsorption energies of intermediates on catalyst surfaces and electron density maps of the cyclohexenyl moiety. Validate predictions with kinetic isotope effects (KIE) studies .
Q. How can contradictions in NMR data interpretation be resolved?
- Methodological Answer : Use 2D NMR (COSY, NOESY) to distinguish between rotational isomers. For example, coupling constants (J-values) in 4-methoxy-N-(phenylmethylene)benzenamine (CAS 783-08-4) resolve ambiguities in aromatic proton assignments. Cross-check with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Catalyst recyclability studies for Au–Pd/TiO₂ show a 5% drop in yield after three cycles due to pore blockage. Mitigation strategies include ultrasonic catalyst regeneration and flow chemistry setups to minimize stereochemical drift. Monitor enantiomeric excess (ee) via chiral HPLC .
Q. What are the environmental impacts of synthesis byproducts, and how can they be mitigated?
- Methodological Answer : Byproducts like chlorinated amines (e.g., 2-chloroaniline, CAS 95-51-2) require treatment with activated carbon adsorption or ozonation. Life-cycle assessments (LCAs) of Au–Pd/TiO₂ highlight reduced waste compared to stoichiometric methods, aligning with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
